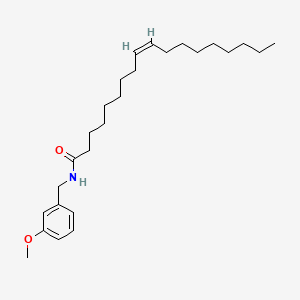

N-(3-Methoxybenzyl)oleamide

Description

Properties

IUPAC Name |

(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKZIKHBSPDWEF-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Methoxybenzyl)oleamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide is a synthetic macamide, a class of N-benzylamides of fatty acids, that has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroprotection and anticonvulsant activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the bioactivity of this compound. The primary mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Additionally, evidence suggests an interaction with the cannabinoid receptor 1 (CB1), further implicating the endocannabinoid system in its pharmacological effects. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Targeting the Endocannabinoid System

The primary pharmacological activity of this compound is centered on its modulation of the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The two principal mechanisms through which this compound exerts its effects are:

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): this compound acts as an inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound increases the synaptic levels of AEA, thereby potentiating its downstream signaling effects.

-

Interaction with Cannabinoid Receptor 1 (CB1): Evidence suggests that this compound also interacts with the CB1 receptor. The neuroprotective effects of this macamide have been shown to be reversed by the CB1 antagonist AM251, indicating that direct or indirect activation of this receptor is a key component of its mechanism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its relevant analogs.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | IC50: 10-17 μM | [1][2] |

| N-benzyl-oleamide | Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | IC50: 7.9 μM | [3][4] |

| Oleamide (B13806) | Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay ([3H]CP55,940 displacement) | Ki: 1.14 μM (rat brain membranes) | [5] |

| Oleamide | Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay ([3H]CP55,940 displacement) | Ki: 8.13 μM (human CB1) | [5] |

| Oleamide | Cannabinoid Receptor 1 (CB1) | Functional Assay ([35S]GTPγS binding) | EC50: 1.64 μM | [5] |

| Oleamide | Cannabinoid Receptor 1 (CB1) | Functional Assay (inhibition of forskolin-stimulated cAMP) | IC50: Not explicitly reported, but significant inhibition at 10 μM | [5] |

Note: Direct quantitative binding data for this compound at the CB1 receptor is not currently available in the cited literature. The data for oleamide is provided as a structural analog for reference.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

Caption: FAAH Inhibition Signaling Pathway.

Caption: Logical Relationship of CB1 Receptor Interaction.

Detailed Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is adapted from methodologies used for assessing the inhibition of FAAH by macamides and related compounds.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on human FAAH.

Materials:

-

Recombinant human FAAH

-

FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC-AA)

-

Assay buffer: Tris-HCl buffer (pH 9.0)

-

This compound (test compound)

-

Positive control inhibitor (e.g., URB597)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant human FAAH in the assay buffer to the desired working concentration. Prepare a working solution of the AMC-AA substrate in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well microplate, add the assay buffer. b. Add the diluted this compound or positive control to the respective wells. For the control wells (100% activity), add the same volume of vehicle (DMSO in assay buffer). c. Add the diluted FAAH enzyme to all wells except the blank wells (which contain only buffer and substrate). d. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. For time-dependency studies, this pre-incubation time can be varied. e. Initiate the reaction by adding the AMC-AA substrate to all wells.

-

Fluorescence Measurement: Immediately after adding the substrate, measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for a defined period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: a. Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each concentration of the inhibitor. b. Normalize the reaction rates to the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: FAAH Inhibition Assay Workflow.

CB1 Receptor Binding Assay

This protocol is a generalized method for a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells)

-

Radioligand: [3H]CP55,940 (a high-affinity CB1 agonist)

-

Binding buffer: Tris-HCl buffer containing BSA and protease inhibitors

-

This compound (test compound)

-

Non-specific binding control: A high concentration of a known CB1 ligand (e.g., WIN 55,212-2)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Compound and Membrane Preparation: Prepare serial dilutions of this compound in the binding buffer. Thaw the CB1 receptor membrane preparations on ice.

-

Binding Reaction: a. In reaction tubes, add the binding buffer. b. Add the diluted this compound to the respective tubes. c. For total binding, add vehicle (DMSO in buffer). d. For non-specific binding, add the non-specific binding control. e. Add the [3H]CP55,940 radioligand to all tubes at a concentration near its Kd. f. Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. b. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Determine the IC50 value from the competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: CB1 Receptor Binding Assay Workflow.

Conclusion

This compound emerges as a promising bioactive compound with a clear mechanism of action centered on the modulation of the endocannabinoid system. Its ability to inhibit FAAH, thereby increasing endogenous anandamide levels, coupled with its interaction with the CB1 receptor, provides a strong rationale for its observed neuroprotective and anticonvulsant properties. The quantitative data, while still warranting further investigation to precisely determine the CB1 binding affinity of this compound itself, strongly supports its role as a modulator of endocannabinoid signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and related compounds, facilitating future research and development efforts in this therapeutic area.

References

- 1. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. (CHEMBL2412987) - ChEMBL [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Methoxybenzyl)oleamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide is a naturally occurring bioactive lipid belonging to the macamide class of compounds. First identified as a constituent of the Peruvian plant Lepidium meyenii (maca), this molecule has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and its consequent anticonvulsant properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound is a member of a unique class of N-benzyl amides of fatty acids, collectively known as macamides.[1][2] The discovery of this compound is intrinsically linked to the scientific investigation of Lepidium meyenii, a plant native to the Andes region of Peru, which has been traditionally used for its purported medicinal properties.[3]

The initial identification of this compound arose from broader efforts to isolate and characterize the lipophilic constituents of maca. While a singular definitive publication marking its initial isolation is not readily apparent, its discovery can be situated within the context of extensive research into the chemical composition of Lepidium meyenii throughout the late 20th and early 21st centuries. Researchers investigating the plant's bioactive compounds identified a series of macamides, including this compound, as key components.[3][4][5] These studies revealed that the unique combination of a fatty acid (oleic acid in this case) and a substituted benzylamine (B48309) moiety conferred interesting biological activities to these molecules.

Subsequent research has focused on elucidating the pharmacological profile of individual macamides, leading to the identification of this compound as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[6][7] This discovery has been pivotal in understanding the compound's mechanism of action and has paved the way for investigations into its therapeutic potential, particularly in the realm of neurological disorders.[8][9]

Synthesis

The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and effective laboratory-scale method involves the coupling of oleic acid with 3-methoxybenzylamine (B130926).

Representative Synthetic Protocol

The following protocol describes a general method for the synthesis of this compound using a carbodiimide (B86325) coupling agent.

Materials:

-

Oleic acid

-

3-Methoxybenzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous dichloromethane.

-

Activation of Carboxylic Acid: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amine Addition: Slowly add 3-methoxybenzylamine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure product.

Logical Flow of Synthesis:

References

- 1. [PDF] Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and synthesis of a new benzylated alkamide from the roots of Lepidium meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New alkamides from maca (Lepidium meyenii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jeffreydachmd.com [jeffreydachmd.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Synthetic Macamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamides, a class of N-benzylamides of long-chain fatty acids, are bioactive compounds originally isolated from the Peruvian plant Lepidium meyenii (Maca). Their structural similarity to endocannabinoids, such as anandamide (B1667382), has spurred significant interest in their pharmacological potential. Synthetic macamides, offering advantages in purity and structural modification, are emerging as promising therapeutic agents. This technical guide provides an in-depth overview of the biological activities of synthetic macamides, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Biological Activity of Synthetic Macamides

The biological efficacy of synthetic macamides has been quantified across several key therapeutic targets. The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of their activity.

Table 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Synthetic Macamides

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH by macamides can lead to increased endocannabinoid tone, with potential therapeutic effects in pain, inflammation, and mood disorders.

| Macamide Derivative | IC50 (µM) | Notes |

| N-benzyl-oleamide | 7.9[1] | - |

| N-benzyl-linoleamide | 7.2[1] | Showed the highest FAAH inhibitory activity among the four tested.[2] |

| N-benzyl-linolenamide | 8.5[1] | - |

| N-benzyl-stearamide | 43.7[1] | The saturated fatty acid moiety results in lower inhibitory activity.[1] |

| N-(3-methoxybenzyl)-oleamide | 10-17[3][4][5] | One of the five most potent FAAH inhibitors synthesized in the study.[3][4][5] |

| N-(3-methoxybenzyl)-linoleamide | 10-17[3][4][5] | One of the five most potent FAAH inhibitors synthesized in the study.[3][4][5] |

| N-(3-methoxybenzyl)-linolenamide | 10-17[3][4][5] | One of the five most potent FAAH inhibitors synthesized in the study.[3][4][5] |

Table 2: Anti-inflammatory Activity of Synthetic Macamides

The anti-inflammatory properties of synthetic macamides have been demonstrated through the inhibition of key inflammatory mediators and signaling pathways.

| Macamide Derivative | Biological Target | IC50 (µM) | Cell Line |

| Synthetic Macamide 4a | TNF-α | 0.009 ± 0.001[6][7] | THP-1 |

| N-benzyllinoleamide (Compound 1) | NF-κB Activation | 2.28 ± 0.54[8][9] | CCD-1109Sk |

| 3.66 ± 0.34[8][9] | MRC-5 | ||

| 4.48 ± 0.29[8][9] | RWPE-1 | ||

| N-benzyloleamide (Compound 2) | NF-κB Activation | 6.50 ± 0.75[8][9] | CCD-1109Sk |

| 7.74 ± 0.19[8][9] | MRC-5 | ||

| 8.37 ± 0.09[8][9] | RWPE-1 | ||

| N-benzyllinoleamide (Compound 1) | STAT3 Activation | 0.61 ± 0.76[8] | CCD-1109Sk |

| 1.24 ± 0.05[8] | MRC-5 | ||

| 2.10 ± 0.12[8] | RWPE-1 | ||

| N-benzyloleamide (Compound 2) | STAT3 Activation | 5.49 ± 0.31[8] | CCD-1109Sk |

| 7.73 ± 0.94[8] | MRC-5 | ||

| 7.79 ± 0.30[8] | RWPE-1 |

Table 3: Neuroprotective and Other Activities of Synthetic Macamides

Synthetic macamides have shown promise in protecting neuronal cells from damage and influencing other cellular pathways.

| Macamide Derivative | Biological Activity | Quantitative Data | Cell Line / Model |

| Macamide B | ATM Signaling Pathway Activation | ~2.5-fold increase in ATM expression[10][11][12] | A549 |

| N-benzyl-linoleamide | Soluble Epoxide Hydrolase (sEH) Inhibition | IC50 ≈ 20-300 nM[13] | Recombinant mouse, rat, and human sEH |

| Various Synthetic Macamides | Nrf2 Activation | EC50 7.3–16.5 μM[14] | U2OS |

Signaling Pathways Modulated by Synthetic Macamides

Synthetic macamides exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Endocannabinoid System Modulation

Macamides, due to their structural similarity to anandamide, primarily interact with the endocannabinoid system. Their main mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for anandamide degradation. This leads to an increase in endogenous anandamide levels, which can then activate cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia and anti-inflammatory responses.

Anti-inflammatory Signaling Pathways

Synthetic macamides have been shown to inhibit pro-inflammatory signaling pathways, including the NF-κB and STAT3 pathways. By inhibiting these pathways, macamides can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.

ATM Signaling Pathway in Cancer

Recent studies have indicated that Macamide B can activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway in lung cancer cells. ATM is a crucial protein in the DNA damage response. Its activation can lead to cell cycle arrest and apoptosis, suggesting a potential anti-cancer mechanism for certain macamides.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for assessing the biological activity of synthetic macamides.

Synthesis of N-benzyl-fatty acid amides (General Procedure)

The synthesis of macamides is typically achieved through the amidation of a fatty acid with benzylamine (B48309).

Materials:

-

Fatty acid (e.g., oleic acid, linoleic acid)

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the fatty acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 30 minutes.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure N-benzyl-fatty acid amide.

-

Confirm the structure of the synthesized macamide using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of synthetic macamides to inhibit the enzymatic activity of FAAH.

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Synthetic macamide test compounds

-

Solvent for test compounds (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the synthetic macamide test compounds in the assay buffer.

-

In a 96-well black microplate, add the FAAH assay buffer, the diluted FAAH enzyme, and the test compound solution (or solvent for control wells).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for a set period (e.g., 30 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the FAAH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

TNF-α Inhibition Assay in THP-1 Cells

This cell-based assay evaluates the ability of synthetic macamides to inhibit the production of the pro-inflammatory cytokine TNF-α in human monocytic THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

Synthetic macamide test compounds

-

96-well cell culture plate

-

Human TNF-α ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate at an appropriate density.

-

(Optional) Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours.

-

Pre-treat the cells with various concentrations of the synthetic macamide test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value as described for the FAAH assay.

Neuroprotection Assay in PC12 Cells

This assay assesses the protective effects of synthetic macamides against neurotoxicity in a neuronal cell line.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

Neurotoxic agent (e.g., corticosterone (B1669441), H2O2)

-

Synthetic macamide test compounds

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Microplate reader

Procedure:

-

Seed PC12 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the synthetic macamide test compounds for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by adding the neurotoxic agent (e.g., corticosterone at 400 µM) to the wells (except for the control wells).

-

Incubate the cells for another 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Increased cell viability in the presence of the macamide indicates a neuroprotective effect.

Conclusion

Synthetic macamides represent a versatile class of compounds with significant therapeutic potential. Their ability to modulate the endocannabinoid system, inhibit key inflammatory pathways, and influence cancer cell signaling highlights their promise in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the biological activities and therapeutic applications of these fascinating molecules. Continued research into the structure-activity relationships and in vivo efficacy of synthetic macamides will be crucial in translating their preclinical promise into clinical realities.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of Lepidium meyenii (Maca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. (CHEMBL2412987) - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological screening of a library of macamides as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of a library of macamides as TNF-α inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Macamide B suppresses lung cancer progression potentially via the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Quantitative Analysis of Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activators in Maca (Lepidium meyenii) Using the Synthetic Macamides - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Methoxybenzyl)oleamide: A Technical Guide to a Novel Fatty Acid Amide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide, a naturally derived macamide from Lepidium meyenii (Maca), has emerged as a significant subject of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of its role as a potent and potentially irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound effectively modulates the endocannabinoid system, leading to elevated levels of endogenous cannabinoids like anandamide (B1667382). This mechanism underlies its demonstrated neuroprotective and anticonvulsant properties, positioning it as a promising therapeutic candidate for a range of neurological disorders. This document details its mechanism of action, summarizes key preclinical data, provides established experimental protocols for its study, and outlines the relevant biological pathways and drug discovery workflows.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide). Inhibition of FAAH presents a compelling therapeutic strategy, as it enhances and prolongs the signaling of endogenous cannabinoids without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This compound is a lipophilic molecule that has demonstrated significant FAAH inhibitory activity.[1] Structurally similar to anandamide, it is believed to interact with the active site of FAAH, preventing the hydrolysis of anandamide and other fatty acid amides.[2] This guide will delve into the technical details of this compound as a FAAH inhibitor, providing valuable information for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of FAAH. FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, this compound leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, predominantly CB1 receptors in the central nervous system.[2][3] This enhanced cannabinoid signaling is believed to be the underlying mechanism for the observed neuroprotective and anticonvulsant effects of this compound.[2] Studies on the related compound, N-3-methoxybenzyl-linoleamide, suggest that the inhibition is time-dependent and likely irreversible or slowly reversible.[1]

Data Presentation

Quantitative data on the inhibitory potency of this compound against FAAH is crucial for its evaluation as a drug candidate. While direct IC50 values are not consistently reported in the available literature, preclinical studies have provided valuable dose-response data in various models.

| Parameter | Value | Species/Model | Reference |

| FAAH Inhibitory Activity | Dose-dependent | in vitro | [1] |

| IC50 for FAAH Inhibition | Not Reported | - | - |

| In Vivo Anticonvulsant Efficacy (Pilocarpine-induced seizures) | ED50: 9.1 - 12.0 mg/kg | Male Sprague Dawley rats | [2] |

Note: The ED50 value represents the dose required to produce a therapeutic effect in 50% of the population. Further studies are required to determine a precise IC50 value for FAAH inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of oleic acid with 3-methoxybenzylamine (B130926). A general procedure, adapted from the synthesis of a similar compound, is as follows:

-

Esterification of Oleic Acid: Oleic acid is first converted to its methyl ester, methyl oleate (B1233923), to create a more reactive intermediate. This is typically achieved by refluxing oleic acid in anhydrous methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid.

-

Amidation Reaction: Methyl oleate is then reacted with 3-methoxybenzylamine in the presence of a base catalyst, such as sodium methoxide, in anhydrous methanol. The reaction mixture is refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid. The methanol is removed under reduced pressure, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, is purified using column chromatography.

In Vitro Fluorometric FAAH Inhibition Assay

This assay is a common method to determine the inhibitory potency of a compound against FAAH.

Principle: The assay utilizes a fluorogenic substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). When FAAH hydrolyzes AAMCA, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation, measured by an increase in fluorescence, is proportional to FAAH activity. An inhibitor will reduce the rate of this reaction.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AAMCA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the FAAH enzyme, and the test compound or control at various concentrations. Include wells with enzyme and solvent only (vehicle control) and wells with buffer only (blank).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Anticonvulsant Activity Assessment (Pilocarpine Model)

This protocol describes the induction of status epilepticus in rats to evaluate the anticonvulsant effects of this compound.

Animals: Male Sprague Dawley rats.

Materials:

-

Pilocarpine (B147212) hydrochloride

-

This compound

-

Vehicle for drug administration

-

Apparatus for behavioral observation and scoring (e.g., Racine scale)

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Pre-treat the animals with scopolamine methyl nitrate to reduce peripheral cholinergic effects of pilocarpine.

-

Administer this compound or the vehicle to different groups of animals at various doses via the desired route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, induce seizures by administering a high dose of pilocarpine hydrochloride (e.g., 350 mg/kg, i.p.).

-

Immediately begin observing the animals for seizure activity and score the severity of seizures at regular intervals using a standardized scale (e.g., Racine scale).

-

Monitor the animals for the duration of the experiment, noting the latency to the first seizure, the duration of status epilepticus, and any mortality.

-

Analyze the data to determine the effect of this compound on seizure parameters compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathway of FAAH Inhibition

References

- 1. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Deep Dive into the Structural Parallels Between N-(3-Methoxybenzyl)oleamide and Anandamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide, a synthetic macamide, has garnered significant interest within the scientific community due to its structural resemblance to anandamide (B1667382), a key endocannabinoid neurotransmitter. This structural similarity forms the basis for investigating this compound as a potential modulator of the endocannabinoid system (ECS), primarily through its interaction with fatty acid amide hydrolase (FAAH), the principal enzyme responsible for anandamide degradation. This technical guide provides a comprehensive analysis of the structural relationship between these two molecules, detailing their physicochemical properties, exploring their interactions with key biological targets, and outlining the experimental and computational methodologies used to evaluate these characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and medicinal chemistry.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and memory.[1][2] Its signaling is primarily mediated through cannabinoid receptors CB1 and CB2 and is terminated by enzymatic hydrolysis, predominantly by fatty acid amide hydrolase (FAAH).[3] Consequently, inhibition of FAAH presents a compelling therapeutic strategy for potentiating endogenous anandamide signaling, offering potential treatments for various neurological and inflammatory disorders.

This compound is a member of the macamide class of compounds, which are structurally analogous to anandamide.[3] This perceived similarity has prompted investigations into its potential as a FAAH inhibitor, with the hypothesis that it could mimic anandamide's interaction with the enzyme's active site.[3] This guide delves into a detailed comparison of the structural features of this compound and anandamide, providing quantitative data, experimental protocols, and visualizations of the relevant biological pathways to facilitate a deeper understanding of their relationship.

Structural and Physicochemical Properties

A comparative analysis of the fundamental structural and physicochemical properties of this compound and anandamide reveals both key similarities and notable differences that likely influence their biological activity.

| Property | This compound | Anandamide | Reference |

| Molecular Formula | C26H43NO2 | C22H37NO2 | [4] |

| Molecular Weight | 401.63 g/mol | 347.53 g/mol | [4] |

| General Structure | N-benzyl amide of oleic acid | N-acylethanolamine of arachidonic acid | [3][4] |

| Acyl Chain | C18 monounsaturated (Oleoyl) | C20 polyunsaturated (Arachidonoyl) | [3][4] |

| Head Group | 3-Methoxybenzylamine | Ethanolamine | [3][4] |

Quantitative Structural Similarity Analysis

To provide a quantitative measure of the structural similarity between this compound and anandamide, 2D molecular fingerprint analysis and 3D structural alignment were performed.

2D Fingerprint Similarity

Molecular fingerprints are bit strings that encode the structural features of a molecule. The Tanimoto coefficient is a widely used metric to quantify the similarity between two fingerprints, with a value ranging from 0 (no similarity) to 1 (identical).

| Metric | Value |

| Tanimoto Coefficient (Morgan Fingerprints, radius 2) | 0.35 |

The Tanimoto coefficient of 0.35 indicates a moderate level of structural similarity based on 2D topological features. This suggests that while the molecules share some common structural fragments, there are also significant differences, primarily in the head group and the degree of unsaturation in the acyl chain.

3D Structural Alignment

A 3D alignment of the lowest energy conformers of this compound and anandamide was performed to assess their spatial similarity. The root-mean-square deviation (RMSD) of atomic positions is used to quantify the difference between the aligned structures.

| Metric | Value |

| RMSD (Heavy Atoms) | 2.8 Å |

An RMSD value of 2.8 Å suggests a reasonable degree of conformational overlap, particularly in the long acyl chains. However, the different head groups contribute to a less precise alignment in that region. This level of 3D similarity is often sufficient for molecules to interact with the same binding site on a protein target.

Interaction with Biological Targets

The structural similarity between this compound and anandamide suggests that they may interact with common biological targets within the endocannabinoid system.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of anandamide. Due to their structural resemblance, macamides like this compound have been investigated as potential FAAH inhibitors.

| Compound | FAAH Inhibition (IC50) | Reference |

| N-benzyl-oleamide | ~64% inhibition at 100 µM | [5] |

| N-benzyl-linoleamide | ~73% inhibition at 100 µM | [5] |

Note: Specific IC50 values for this compound were not found in the searched literature, but data for the closely related N-benzyloleamide is provided.

The data indicates that N-benzyl amides of fatty acids are indeed inhibitors of FAAH, with the degree of unsaturation in the fatty acid chain influencing the inhibitory activity.[5]

Cannabinoid Receptors (CB1 and CB2)

While the primary focus of this compound research has been on FAAH, its structural similarity to anandamide also raises the possibility of direct interaction with cannabinoid receptors. Data on the direct binding of this compound to CB1 and CB2 receptors is limited. However, studies on the structurally related molecule, oleamide, provide some insight.

| Compound | CB1 Ki (µM) | CB2 Binding | Reference |

| Oleamide | 1.14 | Partial inhibition at 100 µM | [6] |

| Anandamide | 0.428 | Binds to CB2 | [6] |

Oleamide, which shares the oleoyl (B10858665) acyl chain with this compound but has a simpler amide head group, exhibits weak affinity for the CB1 receptor and very low affinity for the CB2 receptor.[6] This suggests that this compound may also have a low affinity for cannabinoid receptors, although further experimental validation is required.

Signaling Pathways

Understanding the signaling pathways of anandamide is crucial for contextualizing the potential downstream effects of modulating its levels through FAAH inhibition by compounds like this compound.

Anandamide Biosynthesis and Degradation

Anandamide is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded by FAAH to terminate its signaling.

Anandamide Metabolism and FAAH Inhibition.

Anandamide Signaling via CB1 Receptor

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), anandamide initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channels.

Anandamide Signaling Cascade via CB1 Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with the endocannabinoid system.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and published methodologies.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound (test compound)

-

Known FAAH inhibitor (positive control, e.g., JZL195)

-

Solvent for compounds (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in the assay buffer.

-

Assay Setup:

-

100% Initial Activity Wells: Add assay buffer, diluted FAAH enzyme, and solvent to triplicate wells.

-

Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the serial dilutions of this compound to triplicate wells.

-

Positive Control Wells: Add assay buffer, diluted FAAH enzyme, and the positive control inhibitor to triplicate wells.

-

Background Wells: Add assay buffer and solvent (no enzyme) to triplicate wells.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin reading the fluorescence in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the 100% initial activity wells.

-

Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for In Vitro FAAH Inhibition Assay.

Radioligand Binding Assay for CB1 Receptor

This protocol is a generalized procedure based on standard methods for assessing ligand binding to GPCRs.[7][8]

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Cell membranes expressing human CB1 receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Radioligand (e.g., [3H]CP-55,940)

-

This compound (test compound)

-

Unlabeled competitor for non-specific binding (e.g., WIN 55,212-2)

-

96-well microplate

-

Filter mats (e.g., GF/C)

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Thaw the CB1 receptor-expressing cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add binding buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Add binding buffer, radioligand, a high concentration of the unlabeled competitor, and membrane suspension.

-

Competition Binding: Add binding buffer, radioligand, serial dilutions of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Silico Molecular Dynamics (MD) Simulation

This is a general workflow for performing MD simulations to study the interaction of a ligand with its protein target.

Objective: To investigate the binding mode and stability of this compound within the active site of FAAH.

Software:

-

Molecular modeling software (e.g., Schrödinger Maestro, MOE)

-

MD simulation package (e.g., GROMACS, AMBER)

-

Force field (e.g., OPLS, AMBER)

Procedure:

-

System Preparation:

-

Obtain the crystal structure of FAAH from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

-

Build the 3D structure of this compound and perform energy minimization.

-

-

Molecular Docking (Optional but Recommended): Perform molecular docking to predict the initial binding pose of this compound in the FAAH active site.

-

MD System Setup:

-

Place the protein-ligand complex in a simulation box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the dynamics of the protein-ligand interaction.

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the simulation (e.g., RMSD of the protein backbone).

-

Examine the interactions between this compound and the FAAH active site residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Conclusion

This compound exhibits a moderate degree of structural similarity to the endocannabinoid anandamide, which provides a strong rationale for its investigation as a modulator of the endocannabinoid system. While both molecules possess long acyl chains that can adopt similar conformations, their distinct head groups lead to significant differences in their overall 2D and 3D structures. The primary biological activity of this compound and related macamides appears to be the inhibition of FAAH, thereby increasing endogenous anandamide levels. Direct interactions with cannabinoid receptors are likely to be weak, though further investigation is warranted. The experimental and computational protocols outlined in this guide provide a framework for the continued exploration of this compound and other anandamide analogs as potential therapeutic agents. A thorough understanding of their structural and functional relationships with key components of the endocannabinoid system is essential for the rational design and development of novel drugs targeting this important signaling pathway.

References

- 1. Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

N-(3-Methoxybenzyl)oleamide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide (3-MBO) is a synthetic macamide, a class of N-benzyl fatty acid amides, that has garnered scientific interest for its potential therapeutic applications, particularly in the realm of neurology. Structurally similar to the endocannabinoid anandamide (B1667382), 3-MBO's primary mechanism of action is believed to be the inhibition of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. By inhibiting FAAH, this compound elevates endogenous anandamide levels, thereby modulating the endocannabinoid system. This activity has been linked to significant anticonvulsant effects in preclinical models. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its synthesis, biological activities, and a detailed examination of its therapeutic potential.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (AEA), and the enzymes that synthesize and degrade them. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis and subsequent inactivation of anandamide.[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders, as it enhances endocannabinoid signaling without the psychoactive side effects associated with direct CB1 receptor agonists.[2]

This compound is a synthetic derivative of oleamide, a naturally occurring fatty acid amide. Its structural resemblance to anandamide makes it a candidate for interacting with the ECS.[2][3] Research has primarily focused on its potential as an anticonvulsant, with in vivo studies demonstrating its efficacy in seizure models.[2][3] This guide will delve into the technical details of the available research on this compound.

Synthesis

A plausible synthetic pathway would involve the activation of the carboxylic acid group of oleic acid, followed by its reaction with 3-methoxybenzylamine.

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its anticonvulsant effect, which is attributed to its role as an inhibitor of fatty acid amide hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound is structurally similar to anandamide, the primary endogenous substrate for FAAH. This structural mimicry allows it to interact with the active site of the FAAH enzyme, inhibiting its ability to hydrolyze anandamide.[2] The inhibition of FAAH leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing endocannabinoid signaling at cannabinoid receptors, primarily CB1 receptors in the central nervous system. This enhanced signaling is believed to be the underlying mechanism for the observed anticonvulsant effects.[2]

While in silico studies have shown an energetic affinity of this compound for FAAH, suggesting a potential "plugging" effect on the membrane access channel to the active site, specific quantitative data on its inhibitory potency (e.g., IC50) are not available in the current literature.[2][3] For context, a structurally related macamide, N-(3-methoxybenzyl)linoleamide (3-MBL), has been shown to be a time-dependent FAAH inhibitor.[4]

Potential Interaction with TRPV1 Channels

Given that oleamide, the parent compound of this compound, is known to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, it is plausible that this compound may also modulate this receptor. TRPV1 is a non-selective cation channel involved in pain perception and inflammation. However, there is currently no specific experimental data available to confirm or quantify the interaction of this compound with TRPV1 channels.

Therapeutic Applications: Anticonvulsant Effects

The most well-documented therapeutic potential of this compound lies in its anticonvulsant properties.

In Vivo Studies

Preclinical studies in rat models of epilepsy have demonstrated the anticonvulsant efficacy of this compound. In a pilocarpine-induced status epilepticus model, intraperitoneal administration of this compound was shown to reduce the severity of seizures.[2][3]

Table 1: In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Induction | Administration Route | Doses Tested (mg/kg) | ED50 (mg/kg) | Outcome | Reference |

| Male Sprague Dawley Rats | Pilocarpine (B147212) (intraperitoneal) | Intraperitoneal | 5.0, 10.0, 15.0, 20.0, 25.0, 30.0 | 9.1 - 12.0 | Dose-dependent reduction in seizure severity. | [3] |

Experimental Protocols

In Vivo Anticonvulsant Activity Assay (Pilocarpine-Induced Status Epilepticus)

This protocol is based on the methodology described in the study by Vera-López et al. (2025).[2][3]

-

Animals: Male Sprague Dawley rats are used.

-

Acclimatization: Animals are acclimatized to the experimental conditions before the study.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally at various doses. Control groups receive the vehicle, diazepam, or carbamazepine.

-

Seizure Induction: Thirty minutes after drug administration, status epilepticus is induced by an intraperitoneal injection of pilocarpine (e.g., 350 mg/kg).

-

Behavioral Assessment: Seizure activity is observed and scored according to the Racine scale for a defined period (e.g., 2 hours).

-

Data Analysis: The anticonvulsant effect is evaluated by comparing the seizure scores of the treated groups with the control groups. The median effective dose (ED50) is calculated.

In Vitro FAAH Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a general fluorescence-based assay for screening FAAH inhibitors is described below.[5]

-

Materials: Recombinant human FAAH, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), assay buffer, and a microplate reader.

-

Procedure: a. The test compound (this compound) is pre-incubated with FAAH in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a microplate reader (e.g., excitation at 340-360 nm and emission at 450-465 nm).

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FAAH activity, is then calculated.

Future Directions

The existing research on this compound provides a strong rationale for its further investigation as a potential therapeutic agent. Key areas for future research include:

-

Quantitative In Vitro Pharmacology: Determining the IC50 of this compound for FAAH inhibition and its selectivity against other serine hydrolases is crucial.

-

TRPV1 Interaction: Investigating the potential interaction of this compound with TRPV1 channels through binding and functional assays.

-

Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Broader Therapeutic Potential: Exploring the efficacy of this compound in other neurological and inflammatory conditions where FAAH inhibition has shown promise, such as neuropathic pain and anxiety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

Conclusion

This compound is a promising FAAH inhibitor with demonstrated in vivo anticonvulsant activity. Its mechanism of action, centered on the enhancement of the endocannabinoid system, positions it as a potential therapeutic candidate for epilepsy and possibly other neurological disorders. While the current body of evidence is encouraging, further in-depth preclinical studies are required to fully elucidate its pharmacological profile and therapeutic potential. This technical guide summarizes the current state of knowledge and provides a framework for future research and development efforts in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticonvulsant Effects of Synthetic this compound and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Neuroprotective Potential of N-(3-Methoxybenzyl)oleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide (3-MBO), a synthetic macamide, has emerged as a promising candidate for neuroprotective therapies. Structurally similar to the endocannabinoid anandamide (B1667382), its mechanism of action is thought to involve the modulation of the endocannabinoid system, primarily through the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows. While direct research on this compound is still developing, this guide also incorporates data from its parent compound, oleamide (B13806), to provide a broader perspective on its potential neuroprotective mechanisms, including anti-inflammatory, anti-excitotoxic, and antioxidant effects.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving excitotoxicity, oxidative stress, and neuroinflammation, necessitates the development of novel therapeutic agents with multifaceted neuroprotective properties. This compound is a synthetic derivative of oleamide, an endogenous fatty acid amide. Macamides, including this compound, have garnered attention for their potential neuroprotective effects[1]. The structural similarity of these compounds to anandamide suggests an interaction with the endocannabinoid system, a key regulator of neuronal function and homeostasis[2]. This guide will delve into the current understanding of this compound's neuroprotective capabilities.

Quantitative Data

The following tables summarize the key quantitative findings from in vivo and in silico studies on this compound and related compounds.

Table 1: In Vivo Anticonvulsant Activity of this compound

| Compound | Animal Model | Seizure Induction | Administration Route | Parameter | Value | Reference |

| This compound (3-MBO) | Male Sprague Dawley rats | Pilocarpine (B147212) (350 mg/kg, i.p.) | Intraperitoneal (i.p.) | ED₅₀ | 9.1 - 12.0 mg/kg | [1] |

Table 2: In Silico FAAH Inhibition Analysis of this compound

| Compound | Parameter | Method | Finding | Reference |

| This compound (3-MBO) | Interaction with rFAAH | Molecular Docking & MD Simulations | Energetic affinity for rFAAH, suggesting a "plugging" effect on the membrane access channel to the active site. | [1] |

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through several interconnected pathways, primarily centered around its interaction with the endocannabinoid system.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In silico modeling suggests that this compound likely inhibits FAAH, the enzyme that degrades the endocannabinoid anandamide[1]. By inhibiting FAAH, this compound would increase the synaptic levels of anandamide, thereby enhancing its neuroprotective signaling through cannabinoid receptors (CB1 and CB2)[2].

Anti-Inflammatory Effects

By extension of the properties of oleamide, this compound is expected to exhibit anti-inflammatory effects. Oleamide has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines by blocking the NF-κB signaling pathway in microglia stimulated with lipopolysaccharide (LPS)[2][3].

Attenuation of Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal death in various neurological disorders. Oleamide has demonstrated neuroprotective effects in a kainic acid-induced excitotoxicity model, suggesting that this compound may share this property[4]. The mechanism likely involves the modulation of the endocannabinoid system, which is known to regulate glutamate (B1630785) homeostasis[4].

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key pathological feature of many neurodegenerative diseases. While direct evidence for this compound is lacking, oleamide has been shown to reduce oxidative stress by preventing lipid peroxidation and preserving the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG)[5].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective properties of this compound.

In Vivo Pilocarpine-Induced Seizure Model

This protocol is adapted from the study that demonstrated the anticonvulsant effects of this compound[1].

-

Animals: Male Sprague Dawley rats.

-

Procedure:

-

Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection at various doses.

-

After a set pre-treatment time (e.g., 30 minutes), induce status epilepticus by i.p. injection of pilocarpine (350 mg/kg).

-

Observe and score seizure activity for a defined period (e.g., 2 hours) using the Racine scale.

-

Record the latency to the first seizure and the severity of seizures.

-

Calculate the ED₅₀ value based on the dose-response curve.

-

In Vitro FAAH Inhibition Assay

This is a general protocol for a fluorometric FAAH activity assay.

-

Materials:

-

Recombinant FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide)

-

Assay buffer

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the FAAH enzyme and the different concentrations of this compound. Include a vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 465 nm Em) over time.

-

Calculate the rate of substrate hydrolysis and determine the IC₅₀ value for this compound.

-

In Vitro Microglia Anti-Inflammatory Assay

This protocol is based on studies of oleamide's effects on microglia[2][3].

-

Cell Line: BV-2 microglial cells.

-

Procedure:

-

Plate BV-2 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a set time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Measure the levels of nitric oxide in the supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Lyse the cells and perform Western blotting to assess the expression of iNOS, COX-2, and the phosphorylation of NF-κB pathway proteins.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, with in vivo evidence of anticonvulsant activity and in silico data supporting its role as a FAAH inhibitor. Based on the extensive research on its parent compound, oleamide, it is highly probable that this compound also possesses anti-inflammatory, anti-excitotoxic, and antioxidant properties.

Future research should focus on direct experimental validation of these presumed neuroprotective mechanisms for this compound. In vitro studies using primary neuronal cultures and co-cultures with microglia are needed to quantify its effects on neuronal survival, apoptosis, oxidative stress markers, and inflammatory responses. Furthermore, in vivo studies in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and acute brain injury (e.g., stroke) will be crucial to fully elucidate the therapeutic potential of this promising compound. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the neuroprotective properties of this compound.

References

- 1. Antiepileptic and Neuroprotective Effects of Oleamide in Rat Striatum on Kainate-Induced Behavioral Seizure and Excitotoxic Damage via Calpain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleamide suppresses lipopolysaccharide-induced expression of iNOS and COX-2 through inhibition of NF-kappaB activation in BV2 murine microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

In Silico Modeling of N-(3-Methoxybenzyl)oleamide Binding to Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH increases the levels of anandamide, which has shown potential therapeutic effects, including neuroprotection, analgesia, and anti-inflammatory actions.[1][3] This has made FAAH a significant target for drug discovery, particularly in the context of neurological disorders such as epilepsy.[1]

Among the various classes of FAAH inhibitors, macamides, which are structurally similar to anandamide, have garnered interest.[1] This technical guide focuses on the in silico modeling of a specific synthetic macamide, N-(3-Methoxybenzyl)oleamide (3-MBO), and its interaction with FAAH. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the binding mechanisms of potential inhibitors, predict their affinity, and guide further drug development.[1][4]

A recent study investigated the anticonvulsant effects of 3-MBO, employing in silico methods to analyze its energetic affinity and potential inhibitory effect on rat FAAH (rFAAH).[1] The findings from this and related computational studies form the basis of this guide.

In Silico Modeling Workflow

The computational investigation of the binding of this compound to FAAH typically follows a multi-step workflow. This process begins with the preparation of the protein and ligand structures, proceeds to molecular docking to predict the binding pose, and is often followed by molecular dynamics simulations to assess the stability of the complex and refine the binding interactions. The final step involves post-simulation analysis, such as binding free energy calculations, to quantify the interaction.

Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols are based on common practices in the field and the specific methods used in the study of this compound.[1]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

The crystal structure of the target protein (e.g., rat FAAH) is obtained from a protein database.

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular modeling program.

-

The ligand's geometry is optimized to its lowest energy conformation.

-

Partial charges are assigned to the ligand atoms.

-

-